

# Application Notes and Protocols: Magnesium Hydroxide as a Smoke Suppressant in Plastics

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## Compound of Interest

Compound Name: Magnesium Hydroxide

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## Introduction

**Magnesium hydroxide** ( $\text{Mg}(\text{OH})_2$ ) is a widely utilized halogen-free flame retardant and smoke suppressant for a variety of polymeric materials.<sup>[1][2]</sup> Its efficacy stems from its endothermic decomposition at elevated temperatures, releasing water vapor and forming a protective layer of magnesium oxide ( $\text{MgO}$ ). This process not only cools the polymer substrate and dilutes flammable gases but also significantly reduces the emission of smoke and toxic fumes during combustion.<sup>[2][3]</sup> These attributes make **magnesium hydroxide** an environmentally favorable alternative to halogenated flame retardants, which can release corrosive and toxic gases upon burning.<sup>[3]</sup>

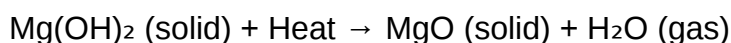
This document provides detailed application notes, quantitative data on performance, and experimental protocols for evaluating **magnesium hydroxide** as a smoke suppressant in plastics.

## Mechanism of Smoke Suppression

**Magnesium hydroxide** exerts its smoke suppressant effects through a multi-faceted mechanism upon heating:

- **Endothermic Decomposition:** At temperatures around  $330^\circ\text{C}$ , **magnesium hydroxide** begins to decompose in an endothermic reaction, absorbing a significant amount of heat from the

polymer.[2][3] This cooling effect slows down the rate of polymer degradation, a primary source of flammable volatiles and smoke precursors. The decomposition reaction is as follows:



- **Dilution of Flammable Gases:** The decomposition releases approximately 31% of its weight as water vapor.[4] This water vapor acts as a diluent, reducing the concentration of flammable gases and oxygen in the combustion zone, thereby inhibiting the flame and reducing the generation of smoke.
- **Formation of a Protective Char Layer:** The resulting magnesium oxide (MgO) forms a stable, insulating char layer on the surface of the polymer.[2] This layer acts as a physical barrier, hindering the transfer of heat to the underlying polymer and impeding the escape of flammable degradation products, which are precursors to smoke formation.

## Quantitative Data on Smoke Suppression Performance

The effectiveness of **magnesium hydroxide** as a smoke suppressant is quantifiable through various standardized tests. The following tables summarize typical performance data in different plastic matrices.

Table 1: Effect of **Magnesium Hydroxide** on Limiting Oxygen Index (LOI)

Polymer Matrix	Mg(OH) <sub>2</sub> Loading (phr)	Unmodified/Modified	Limiting Oxygen Index (LOI) (%)	Reference
Flexible PVC	0	-	21.9	[5]
Flexible PVC	20 (wt%)	Unmodified	23.8	[5]
Flexible PVC	10 (wt%)	Core@double-shell structured	30.8	[5]
Plasticized PVC	0	-	28.1	[6]
Plasticized PVC	50	Modified	31.7	[6]
High-Density Polyethylene (HDPE)	0	-	19.4	[7]
High-Density Polyethylene (HDPE)	30 (wt%)	Modified	23.8	[7]
Polypropylene (PP)	0	-	18.0	[7]
Polypropylene (PP)	20 (wt%)	in situ formed	25.0	[7]

Table 2: Effect of **Magnesium Hydroxide** on Smoke Density

Polymer Matrix	Mg(OH) <sub>2</sub> Loading (phr)	Test Method	Smoke Density Reduction (%)	Reference
Plasticized PVC	100	ASTM D2843	~40	[8]
Flexible PVC	20 (wt%)	Cone Calorimetry (TSP)	11.1	[5]
Flexible PVC	10 (wt%)	Cone Calorimetry (TSP)	33.8	[5]
Ethylene-Vinyl Acetate (EVA)	-	-	62.2 (with modified Mg(OH) <sub>2</sub> )	[9][10]

Table 3: Effect of **Magnesium Hydroxide** on Heat Release Rate (HRR) from Cone Calorimetry

Polymer Matrix	Mg(OH) <sub>2</sub> Loading (phr)	Peak Heat Release Rate (pHRR) Reduction (%)	Reference
Polypropylene (PP)	-	80 (with plasticized cellulose acetate)	[11]
Polypropylene (PP)	100	62.5	[12]

## Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of **magnesium hydroxide** as a smoke suppressant are provided below.

### Limiting Oxygen Index (LOI) Test (ISO 4589-2)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.[13]

- Apparatus:
  - Heat-resistant glass chimney.
  - Specimen holder to vertically position the sample.
  - Gas mixture control system for oxygen and nitrogen.
  - Ignition source (e.g., propane torch).
- Procedure:
  - Prepare test specimens, typically rectangular bars of 80-150 mm in length and 10 mm in width.[\[14\]](#)
  - Mount the specimen vertically in the center of the glass chimney.
  - Introduce a mixture of oxygen and nitrogen into the base of the chimney, flowing upwards. Start with a known oxygen concentration.
  - Ignite the top of the specimen with the ignition source and remove the flame.
  - Observe the burning behavior of the specimen.
  - Systematically vary the oxygen concentration in subsequent tests to find the minimum concentration that supports sustained flaming for a specified period or over a specified length of the specimen.[\[14\]](#)[\[15\]](#)

## Smoke Density Test (ASTM E662)

This test measures the specific optical density of smoke generated by a solid material when exposed to either flaming or non-flaming conditions.[\[16\]](#)

- Apparatus:
  - Airtight test chamber (NBS smoke chamber).[\[17\]](#)
  - Radiant heat furnace.

- Specimen holder.
- Photometric system to measure light obscuration.
- Six-tube burner for flaming condition.[18]
- Procedure:
  - Prepare test specimens, typically 76.2 mm x 76.2 mm.[19]
  - Condition the specimens at 60°C for 24 hours and then to equilibrium at 23°C and 50% relative humidity.[19]
  - Mount the specimen in the holder and place it in the sealed chamber.
  - Non-flaming condition: Expose the specimen to a radiant heat flux of 2.5 W/cm<sup>2</sup>. [20]
  - Flaming condition: Use the radiant heat source and a multi-jet burner applied to the base of the specimen.[20]
  - Measure the attenuation of a light beam passing through the smoke over a 20-minute period or until a minimum light transmittance is reached.[19][20]
  - Calculate the specific optical density from the light transmittance data.

## Smoke Density Test (ASTM D2843)

This method measures the smoke-producing characteristics of plastics under controlled burning or decomposition conditions.[1]

- Apparatus:
  - Test chamber (300 x 300 x 790 mm).[21]
  - Specimen holder.
  - Propane burner.
  - Photometric system for measuring light absorption.

- Procedure:
  - Prepare three specimens of 25.4 x 25.4 x 6.2 mm.[3]
  - Condition the specimens for at least 40 hours at 23°C and 50% relative humidity.
  - Place the specimen on a wire screen in the test chamber.
  - Ignite the specimen with a propane burner for the 4-minute duration of the test.[1][21]
  - Record the percentage of light absorption at 15-second intervals.[3]
  - The results are reported as maximum smoke produced and a smoke-density rating.[1]

## Cone Calorimetry (ASTM E1354)

This test measures the heat release rate, smoke production, and other combustion parameters of a material exposed to a controlled level of radiant heat.[22]

- Apparatus:
  - Cone-shaped radiant heater.
  - Specimen holder and load cell.
  - Spark igniter.
  - Exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide) and a laser smoke measurement system.
- Procedure:
  - Prepare specimens of 100 x 100 mm with a thickness up to 50 mm.[23]
  - Condition the specimens to a constant weight at 23°C and 50% relative humidity.[23]
  - Wrap the back and sides of the specimen in aluminum foil and place it in the holder on the load cell.

- Expose the specimen to a specific heat flux (e.g., 50 kW/m<sup>2</sup>).
- Ignite the evolved gases with the spark igniter.
- Continuously measure the oxygen concentration in the exhaust gas to calculate the heat release rate based on the oxygen consumption principle.[\[24\]](#)
- Simultaneously, measure the obscuration of a laser beam in the exhaust duct to determine the smoke production rate.[\[24\]](#)

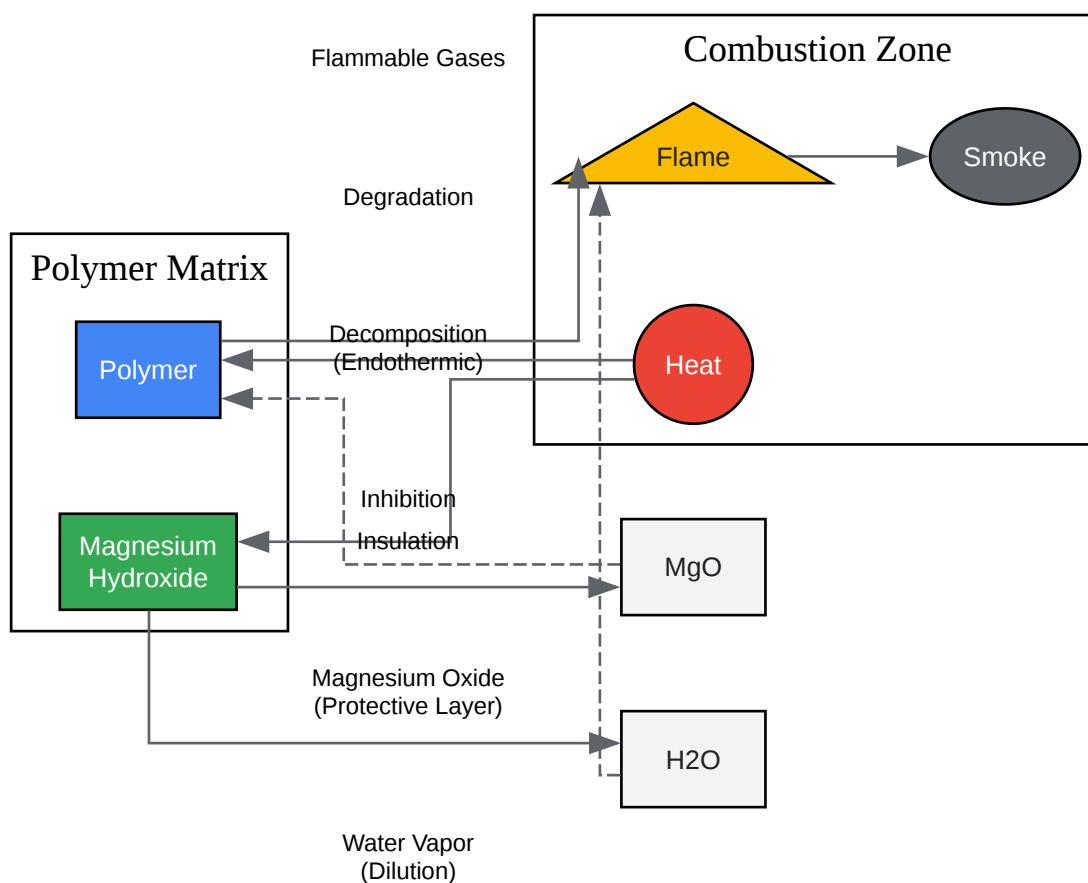
## Thermogravimetric Analysis (TGA)

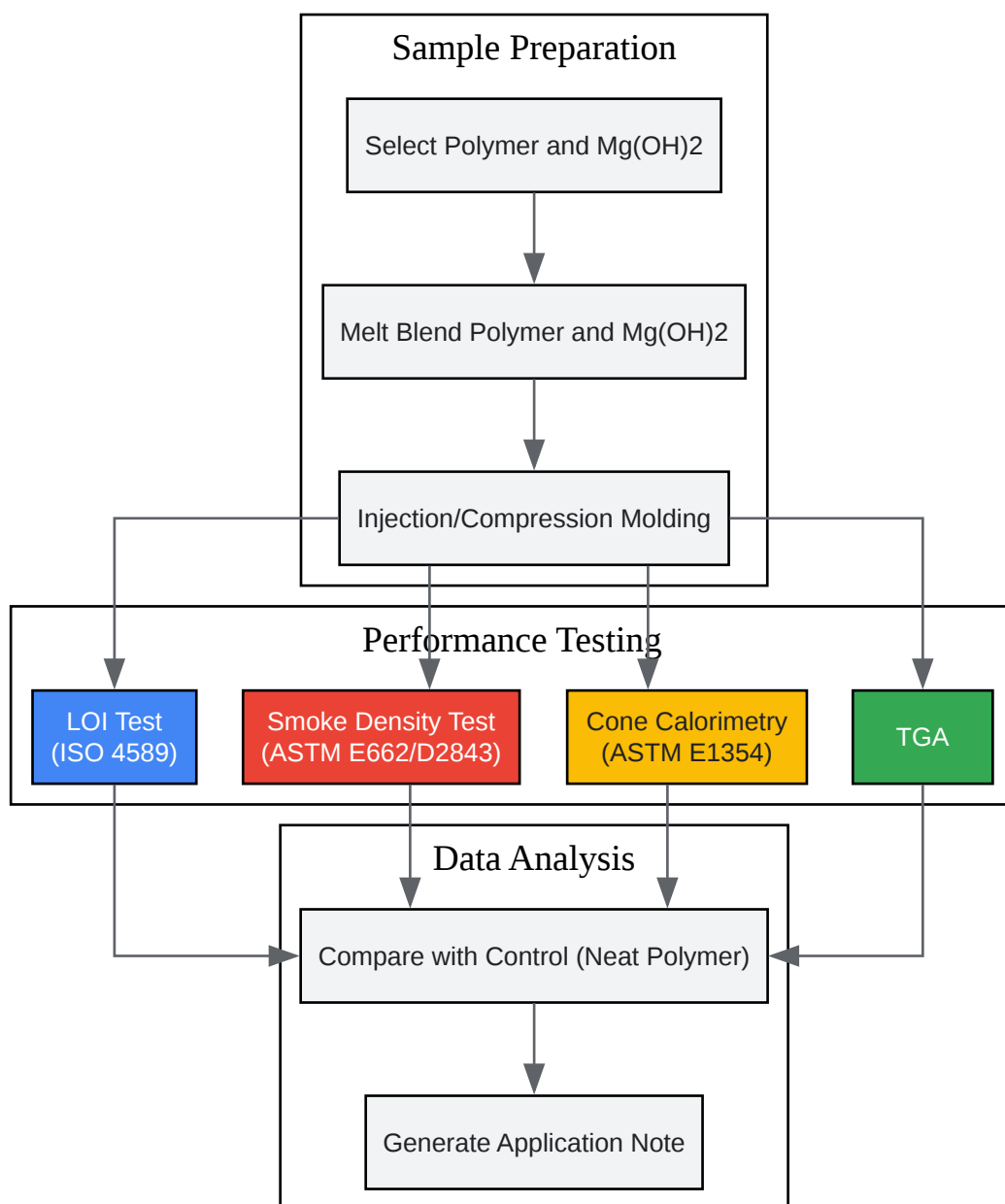
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of **magnesium hydroxide** and the filled polymer.

- Apparatus:
  - Thermogravimetric analyzer with a microbalance, furnace, and temperature programmer.
- Procedure:
  - Place a small, precisely weighed sample (typically 5-20 mg) into the TGA sample pan.
  - Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[\[25\]](#)
  - Record the sample weight as a function of temperature.
  - The resulting TGA curve shows the temperatures at which decomposition and weight loss occur.

## Visualizations







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